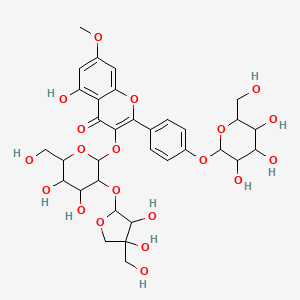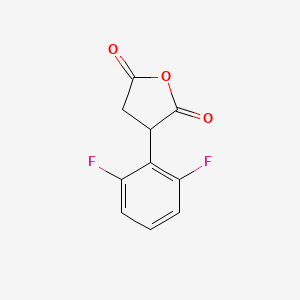
3-(2,6-Difluorophenyl)oxolane-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,6-Difluorophenyl)oxolane-2,5-dione is a chemical compound belonging to the class of oxolane derivatives. It has a molecular formula of C10H6F2O3 and a molecular weight of 212.14 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Difluorophenyl)oxolane-2,5-dione typically involves the reaction of 2,6-difluorobenzoyl chloride with oxalic acid in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Difluorophenyl)oxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of difluorobenzoic acid derivatives.
Reduction: Formation of difluorophenyl alcohols.
Substitution: Formation of various substituted oxolane derivatives.
Scientific Research Applications
3-(2,6-Difluorophenyl)oxolane-2,5-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,6-Difluorophenyl)oxolane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Difluorophenyl)oxolane-2,5-dione
- 3-(3,5-Difluorophenyl)oxolane-2,5-dione
- 3-(2,6-Dichlorophenyl)oxolane-2,5-dione
Uniqueness
3-(2,6-Difluorophenyl)oxolane-2,5-dione is unique due to the presence of two fluorine atoms at the 2 and 6 positions of the phenyl ring. This specific substitution pattern can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C10H6F2O3 |
|---|---|
Molecular Weight |
212.15 g/mol |
IUPAC Name |
3-(2,6-difluorophenyl)oxolane-2,5-dione |
InChI |
InChI=1S/C10H6F2O3/c11-6-2-1-3-7(12)9(6)5-4-8(13)15-10(5)14/h1-3,5H,4H2 |
InChI Key |
MFAVCJHHHAQSEO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)OC1=O)C2=C(C=CC=C2F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


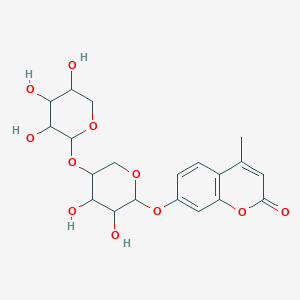
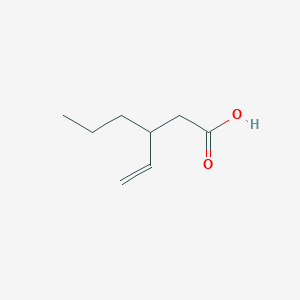

![3-(1-benzofuran-5-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B15128174.png)
![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbaldehyde hydrochloride](/img/structure/B15128181.png)
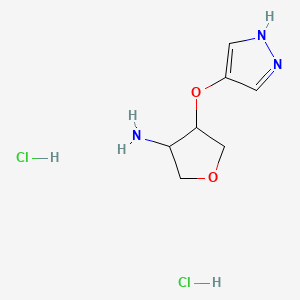
![rac-2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetic acid hydrochloride, trans](/img/structure/B15128198.png)
![1-[2-Phenyl-cyclopropyl]ethan-1-amine hydrochloride](/img/structure/B15128199.png)
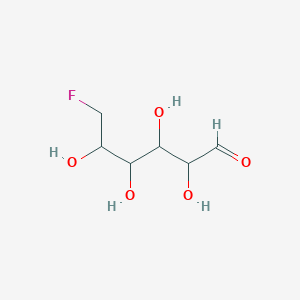
![Ethyl 3-[({[(2-chlorophenyl)carbamoyl]methyl}(methyl)amino)methyl]-1-benzofuran-2-carboxylate](/img/structure/B15128208.png)
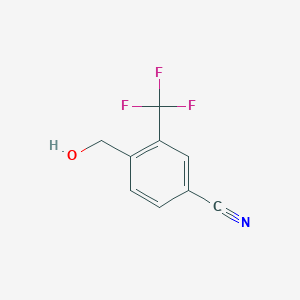
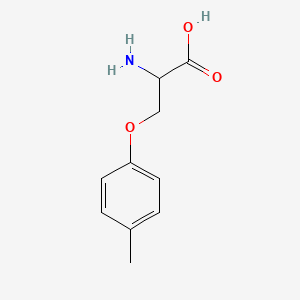
![rac-methyl (1R,3S)-3-[(4-chloro-1,3-thiazol-2-yl)amino]cyclopentane-1-carboxylate, cis](/img/structure/B15128225.png)
